molecular formula C7H9ClO3 B1249629 Trichodenone B

Trichodenone B

Cat. No.: B1249629
M. Wt: 176.6 g/mol
InChI Key: YEJGJTJOGAXENH-FBCQKBJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichodenone B is a secondary metabolite isolated from the marine-derived fungus Trichoderma harzianum, notably associated with the sponge Halichondria okadai . It belongs to the trichodenone family, which includes structurally related compounds such as trichodenone A and C. Additionally, synthetic derivatives of this compound, such as its dechlorinated form, demonstrate potent α-glucosidase inhibitory activity, suggesting broader therapeutic applications in metabolic disorders . Its molecular structure is hypothesized to include a chlorinated cyclopropane moiety, though full stereochemical details remain under investigation .

Properties

Molecular Formula

C7H9ClO3

Molecular Weight

176.6 g/mol

IUPAC Name

(4R)-2-chloro-4-hydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one

InChI

InChI=1S/C7H9ClO3/c1-4(9)7(11)2-5(8)6(10)3-7/h2,4,9,11H,3H2,1H3/t4-,7+/m1/s1

InChI Key

YEJGJTJOGAXENH-FBCQKBJTSA-N

Isomeric SMILES

C[C@H]([C@]1(CC(=O)C(=C1)Cl)O)O

Canonical SMILES

CC(C1(CC(=O)C(=C1)Cl)O)O

Synonyms

trichodenone B
trichodenone-B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trichodenone A and Trichodenone C

Trichodenone A, B, and C share a common biosynthetic origin and structural backbone but differ in substituents and stereochemistry:

Compound Source Key Biological Activities Structural Distinctions References
Trichodenone A Marine sponge Cytotoxicity (P388), α-glucosidase inhibition Enantiomeric mixture (R/S configuration)
Trichodenone B Marine sponge Cytotoxicity (P388), α-glucosidase inhibition (dechlorinated form) Likely chlorinated derivative
Trichodenone C Marine sponge Cytotoxicity (P388) Structural variant (unspecified substituents)
  • Enzyme Inhibition: (−)-Trichodenone A and (+)-dechlorinated this compound show marked α-glucosidase inhibition, highlighting the role of stereochemistry and functional groups in this activity .
  • Structural Insights: this compound’s chlorinated structure may enhance cytotoxicity compared to its dechlorinated analog, which instead excels in enzyme inhibition .

Comparison with Functionally Similar Compounds

Pericosines B and C

Pericosines B and C, isolated from the marine fungus Periconia byssoides, share functional similarities with trichodenones but differ structurally:

Compound Source Key Biological Activities Structural Features References
Pericosine B/C Sea hare (Aplysia) Weak cytotoxicity, enantiomeric mixtures Four chiral centers, cyclohexane derivatives
  • Cytotoxicity: Pericosines exhibit weaker activity against P388 compared to trichodenones, suggesting structural specificity in cytotoxicity .
  • Stereochemical Complexity: Both pericosines and trichodenones exist as enantiomeric mixtures, but trichodenones maintain consistent cytotoxicity across stereoisomers .

Other Trichoderma Metabolites

Compounds like trichoharzianol (antifungal) and T22azaphilone (unknown activity) from Trichoderma spp. highlight functional diversity within the genus, though they lack structural or cytotoxic overlap with trichodenones .

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